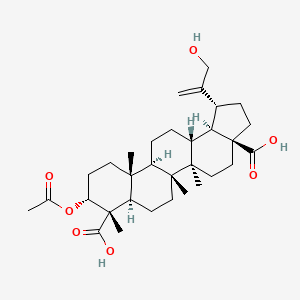

Acantrifoic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

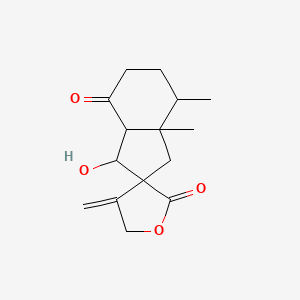

Acantrifoic acid A is a natural product from Acanthopanax trifoliatus . It is a type of triterpenoid and has been isolated from the leaves of Acanthopanax trifoliatus . It is a new lupane-triterpene carboxylic acid .

Synthesis Analysis

The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were found to show significant inhibitory effects against SF-268, MCF-7, HepG2 and NCI-H460 cancer cells . Two new ursane-type triterpenoids, acantrifoic acid C and acantrifoic acid D, along with five known triterpenoids and eight known diterpenoids were obtained from these two fractions .Molecular Structure Analysis

The molecular formula of this compound is C32H48O7 . The chemical name is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid .Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 544.7 .Applications De Recherche Scientifique

Isolation and Structural Analysis

Acantrifoic acid A, identified as a lupane-triterpene carboxylic acid, was isolated from the leaves of Acanthopanax trifoliatus. Its chemical structure was determined using extensive NMR spectroscopic data (Kiem, Cai, Minh, Lee, & Kim, 2003).

Anticancer Activity

In a study on Acanthopanax trifoliatus, various terpenoid compounds, including Acantrifoic acid C and D, were found to exhibit significant inhibitory effects against various cancer cells. These findings suggest potential anticancer applications for this compound and related compounds (Li, Zheng, Chen, Jiang, Zhang, Zhang, Wang, Du, & Zhang, 2016).

Enzyme Inhibition

Another study identified a compound called Acanthifolicin, which showed inhibition of protein phosphatases-1 and -2A. Although not directly about this compound, this research indicates the potential of similar compounds in enzyme inhibition applications (Holmes, Luu, Carrier, & Schmitz, 1990).

Potential as a Bioactive Compound

A lupane-triterpene glycoside, acantrifoside A, was isolated from Acanthopanax trifoliatus and A. koreanum, indicating the bioactive potential of compounds from this genus, which could extend to this compound (Yook, Kim, Hahn, Nohara, & Chang, 1998).

Mécanisme D'action

Target of Action

Acantrifoic acid A is a natural product derived from the plant Acanthopanax trifoliatus It’s known that the plant acanthopanax trifoliatus and its compounds have shown significant inhibitory effects against various cancer cells .

Mode of Action

It is known that compounds from acanthopanax trifoliatus, including this compound, have demonstrated anticancer activities . These compounds likely interact with cellular targets to inhibit the growth of cancer cells.

Result of Action

This compound, along with other compounds from Acanthopanax trifoliatus, has shown significant inhibitory effects against various cancer cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and proliferation.

Action Environment

The action of this compound likely depends on various environmental factors. For instance, the plant Acanthopanax trifoliatus, from which this compound is derived, is widely distributed in various regions, including India, Japan, the Philippines, Thailand, Vietnam, and many provinces of China . The plant’s wide distribution suggests that it can adapt to various environmental conditions, which may also influence the action, efficacy, and stability of its compounds, including this compound.

Safety and Hazards

Analyse Biochimique

Cellular Effects

Acantrifoic Acid A has been found to exhibit significant inhibitory effects against various cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKVRUAPPXCRHS-ZESURFQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the chemical structure of Acantrifoic acid A and what are its key structural features?

A1: this compound is characterized as 3α-acetoxy-30-hydroxylup-20(29)-ene-23,28-dioic acid []. Key structural features include:

Q2: What are the potential applications of this compound based on its chemical structure and the reported biological activity of Acanthopanax trifoliatus extracts?

A2: While the specific biological activity of this compound has not been detailed in the provided research, Acanthopanax trifoliatus extracts, from which this compound is isolated, have shown anticancer activity [, ]. Given the structural similarity to other lupane triterpenes with known biological activities, this compound could be investigated for:

Q3: What analytical techniques were used to characterize the structure of this compound?

A3: The chemical structure of this compound was determined using extensive 1D and 2D NMR spectroscopic data []. This likely included techniques such as:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)